molecular formula C6H7BrF2N2 B6589201 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole CAS No. 2270913-59-0

4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole

Cat. No.: B6589201
CAS No.: 2270913-59-0
M. Wt: 225
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromine atom at the 4-position and a 2,2-difluoropropyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate, sodium hydride), solvents (DMF, DMSO)

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane)

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives

    Oxidation: Formation of pyrazole oxides

    Reduction: Formation of reduced pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropropyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-Bromo-4-(2,2-difluoropropyl)benzene: Contains a benzene ring instead of a pyrazole ring.

    4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains additional iodine and pyrrolo[2,3-b]pyridine moiety.

Uniqueness

4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of both bromine and difluoropropyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

2270913-59-0

Molecular Formula

C6H7BrF2N2

Molecular Weight

225

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.